molecular formula C12H13BrN2O2 B12444234 1-(4-bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide

1-(4-bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12444234
M. Wt: 297.15 g/mol
InChI Key: RAZCNQAUPVKQSY-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide is an organic compound that features a bromophenyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound and a suitable nucleophile.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the bromophenyl group or other parts of the molecule.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a range of functionalized aromatic compounds.

Scientific Research Applications

1-(4-bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Its unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromophenyl)piperazine: This compound shares the bromophenyl group but has a different core structure.

    4-bromophenylacetic acid: Another brominated aromatic compound with different functional groups.

    Brorphine: A synthetic opioid with a bromophenyl group, used for its analgesic properties.

Uniqueness

1-(4-bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

1-(4-bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C12H13BrN2O2/c1-14-12(17)8-6-11(16)15(7-8)10-4-2-9(13)3-5-10/h2-5,8H,6-7H2,1H3,(H,14,17)

InChI Key

RAZCNQAUPVKQSY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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